molecular formula C8H4ClFO3 B6286708 2-Chloro-6-fluoro-4-formylbenzoic acid CAS No. 2387347-74-0

2-Chloro-6-fluoro-4-formylbenzoic acid

Cat. No.: B6286708
CAS No.: 2387347-74-0
M. Wt: 202.56 g/mol
InChI Key: LRNQIZBXDILISM-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-formylbenzoic acid typically involves the introduction of chloro, fluoro, and formyl groups onto a benzoic acid scaffold. One common method involves the chlorination and fluorination of a suitable benzoic acid precursor, followed by formylation. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the efficiency and cost-effectiveness of the synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-formylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

2-Chloro-6-fluoro-4-formylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-formylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and formyl groups can influence its binding affinity and specificity, affecting the overall biological response .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 2-Chloro-6-fluorobenzoic acid
  • 2-Chloro-4-formylbenzoic acid

Uniqueness

2-Chloro-6-fluoro-4-formylbenzoic acid is unique due to the combination of chloro, fluoro, and formyl groups on the benzoic acid scaffold. This unique combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-6-fluoro-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFO3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNQIZBXDILISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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